3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
5-methyl-N-[(3-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-8-4-3-5-10(6-8)7-12-11-13-9(2)14-15-11/h3-6H,7H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
NBPQEVJCSKJRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=NNC(=N2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylbenzylamine and 3-methyl-1H-1,2,4-triazole-5-carboxylic acid.
Condensation Reaction: The 3-methylbenzylamine is reacted with 3-methyl-1H-1,2,4-triazole-5-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. It may act by inhibiting specific enzymes or pathways in pathogenic organisms or cancer cells.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes involved in essential metabolic pathways of pathogens or cancer cells. The triazole ring and the 3-methylbenzyl group play crucial roles in binding to the active sites of these enzymes, leading to their inhibition and subsequent therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,2,4-triazol-5-amine derivatives, focusing on substituent effects, synthetic routes, and functional properties.
Physicochemical Properties
- Lipophilicity : The 3-methylbenzyl group increases logP compared to simpler alkyl analogues (e.g., 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine, logP = 1.2), enhancing membrane permeability .
- Thermal Stability : Unlike trifluoromethyl-substituted triazoles (e.g., TFAT, decomp. >250°C), the target compound’s methyl/benzyl groups provide moderate stability (decomp. ~180°C) suitable for pharmaceutical formulations .
Comparative Data Table
Biological Activity
3-Methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine is a compound of interest within the triazole class, known for its diverse biological activities. Triazoles have been extensively studied for their potential in medicinal chemistry, particularly for their antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H12N4
- Molecular Weight : 196.23 g/mol
- CAS Number : 12345678 (hypothetical for illustration)
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-1H-1,2,4-triazole with a suitable benzyl amine derivative. The reaction conditions may vary based on the desired yield and purity of the final product.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole scaffold exhibit significant anticancer activity. For instance:
- A study evaluated various triazole derivatives against cancer cell lines using the XTT assay. The results indicated that derivatives similar to this compound showed promising activity against multiple cancer types due to their ability to inhibit cell proliferation and induce apoptosis .
Antimicrobial Activity
Triazole compounds have been recognized for their antimicrobial properties. Research shows that:
- Compounds with a similar structure exhibited moderate to good activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups in the triazole ring enhances this activity .
The biological mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Triazoles can interfere with key enzymatic pathways in pathogens or cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in malignant cells.
Data Summary
Case Studies
- Anticancer Evaluation : In a study involving a series of triazole derivatives, compounds similar to this compound were tested against breast and lung cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of several triazole derivatives where this compound was included in a panel against gram-positive and gram-negative bacteria. The compound exhibited promising results against resistant strains .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine, and how are intermediates purified?
Answer: The synthesis typically involves condensation reactions between aminoguanidine bicarbonate and carboxylic acids, followed by alkylation or Schiff base formation. For example, describes the formation of 3-methyl-1H-1,2,4-triazole-5-amine (mta) via aminoguanidine bicarbonate condensation. The N-(3-methylbenzyl) group is introduced through alkylation of mta with 3-methylbenzyl chloride under basic conditions (e.g., NaOH or K₂CO₃). Purification often involves recrystallization from acetone or ethanol, though solvent selection must avoid unintended side reactions (e.g., Schiff base formation with acetone, as noted in ). Yield optimization may require stoichiometric control of acetic acid to prevent acetate salt formation .
Q. How is this compound characterized using spectroscopic and analytical methods?
Answer: Key characterization methods include:
- Multinuclear NMR (¹H, ¹³C): Assignments focus on triazole ring protons (δ 7.5–8.5 ppm for NH groups) and methylbenzyl substituents (δ 2.3–2.5 ppm for CH₃). Tautomeric forms (e.g., 1H vs. 4H-triazole) are resolved using 2D NMR (HSQC, HMBC) .
- Infrared Spectroscopy: Stretching vibrations for NH (3200–3400 cm⁻¹) and triazole ring C=N (1500–1600 cm⁻¹) confirm functional groups .
- Elemental Analysis: Validates purity and stoichiometry (e.g., C:H:N ratios) .
- Melting Point: Consistency with literature values ensures compound identity .
Q. What biological activities have been explored for this compound, and how are assays designed?
Answer: While reports no antimicrobial activity for mta derivatives against Staphylococcus aureus or E. coli at tested concentrations, assay design includes:
- Minimum Inhibitory Concentration (MIC): Broth microdilution with compound concentrations up to 512 µg/mL.
- Negative Controls: Solvent-only and untreated bacterial cultures.
- Positive Controls: Standard antibiotics (e.g., ampicillin).
- Data Interpretation: Lack of activity may prompt structural optimization (e.g., fluorinated analogs, as in ) or alternative targets like kinase inhibition .
Advanced Research Questions
Q. How do computational methods predict tautomeric stability and NMR chemical shifts for this compound?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict tautomeric equilibria and shieldings for ¹³C NMR. highlights MP2/DFT comparisons for mta, where amino and methyl substituents influence tautomer populations. Methods include:
Q. What crystallographic techniques resolve the molecular structure and packing of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is critical. Key steps:
- Crystal Growth: Slow evaporation from DMSO/EtOH mixtures.
- Data Collection: Mo Kα radiation (λ = 0.71073 Å) at 100–223 K.
- Refinement: SHELXL () refines anisotropic displacement parameters and hydrogen bonding. For example, resolves tautomer co-crystallization in triazole derivatives, showing planar triazole rings (dihedral angles < 5° with substituents). Hydrogen bonds (N–H⋯N/O) dominate packing, influencing stability .
Q. How does the substitution pattern affect aromaticity and reactivity in triazole derivatives?
Answer: evaluates aromaticity via HOMA (Harmonic Oscillator Model of Aromaticity) and Bird’s indices. For this compound:
- Aromaticity Reduction: Methyl and benzyl groups decrease aromaticity compared to unsubstituted triazoles due to electron donation/withdrawal.
- Reactivity: Reduced aromaticity increases susceptibility to electrophilic substitution at C5 or N1.
- Computational Workflow: Geometry optimization (PBE/6-311G*) followed by Multiwfn analysis quantifies π-electron delocalization .
Q. How are reaction mechanisms (e.g., alkylation or oxidation) analyzed for this compound?
Answer: Mechanistic studies employ:
- Kinetic Monitoring: HPLC or UV-Vis tracks intermediate formation.
- Isotopic Labeling: ¹⁵N-labeled analogs () trace substituent migration.
- Theoretical Modeling: Transition state identification (IRC plots) for alkylation steps using Gaussian 16. ’s sulfoxide formation via H₂O₂ oxidation exemplifies radical or polar pathways .
Q. What strategies mitigate data contradictions in structural or biological studies?
Answer:
- Crystallographic Validation: SCXRD resolves NMR/XRD discrepancies (e.g., tautomerism in ).
- Reproducibility Checks: Replicate syntheses under inert atmospheres to prevent oxidation.
- Meta-Analysis: Cross-reference with PubChem () or Acta Cryst. data () for consensus properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
